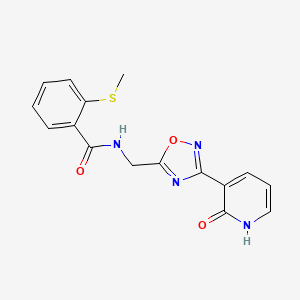![molecular formula C25H22N4O5 B2942510 3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 476410-34-1](/img/structure/B2942510.png)
3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to an aromatic ring.
Condensation: Forming the dihydro-2H-pyrrolo[3,4-d]isoxazole core.
Substitution: Attaching the dimethylamino and phenyl groups.
These reactions are often carried out under controlled conditions, involving reagents like nitric acid for nitration and various catalysts to facilitate the formation of the desired heterocyclic framework.
Industrial Production Methods
While the specifics can vary, industrial production of this compound likely involves large-scale batch processes that are optimized for yield and purity. The use of automated reactors and precise control over temperature and pressure are critical to ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : Introduction of oxygen atoms.
Reduction: : Removal of oxygen or addition of hydrogen atoms.
Substitution: : Replacement of atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: : Formation of nitro-derivatives.
Reduction: : Amino-derivatives.
Substitution: : Varied functionalized derivatives depending on the substituent.
Aplicaciones Científicas De Investigación
This compound finds applications across multiple scientific domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential for use in biochemical assays and studies due to its reactive groups.
Medicine: : Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: : Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism of action of this compound would depend on its specific application:
Pharmacological Effects: : Interaction with specific enzymes or receptors in biological systems.
Chemical Reactions: : Participation in chemical processes as a reactant or catalyst, influencing reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(dimethylamino)phenyl)-2-phenylisoxazole-4,5-dione
5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
These compounds share structural similarities but differ in functional groups, which can significantly affect their chemical behavior and applications.
Highlighting Uniqueness
The distinct combination of dimethylamino, nitrophenyl, and phenyl groups in the compound contributes to its unique chemical reactivity and potential for diverse applications, setting it apart from other related molecules.
Propiedades
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(3-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-26(2)17-13-11-16(12-14-17)22-21-23(34-28(22)18-7-4-3-5-8-18)25(31)27(24(21)30)19-9-6-10-20(15-19)29(32)33/h3-15,21-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJVWVVNARMKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])ON2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine](/img/structure/B2942429.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)



![3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B2942436.png)
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)
![2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2942440.png)



![N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2942447.png)
![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
